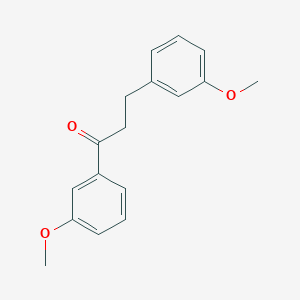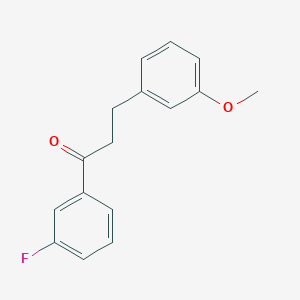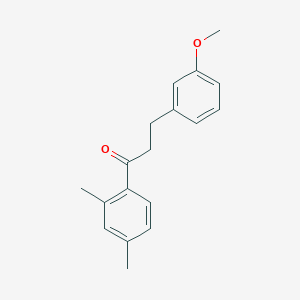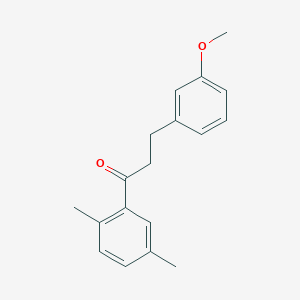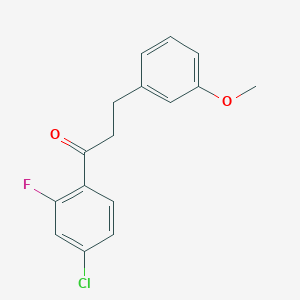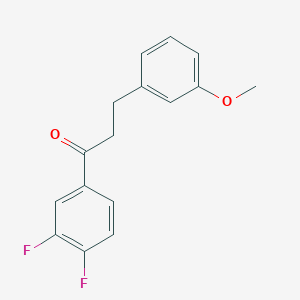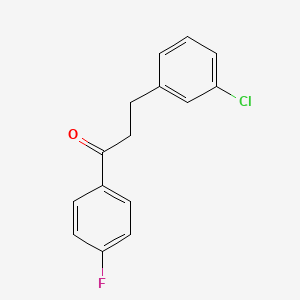
3-(3-Chlorophenyl)-4'-fluoropropiophenone
Descripción general
Descripción
3-Chlorophenyl isocyanate is an organic compound that is used in the preparation of cis-4-[N-(3-chlorophenyl)carbamoloxyl]-2-butenyl-trimethylammoniumiodide . It is also used as a reagent in the vinylation, alkylation, and dienylation of ketones .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, has been reported. These compounds have potential anticonvulsant and analgesic properties .Molecular Structure Analysis
The molecular structure analysis of similar compounds is complex and depends on various factors. For instance, the influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3′-chloropropiophenone has been investigated .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their structure and composition. For instance, 3-Chlorophenol is a colorless or white solid that melts easily and exhibits significant solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties:
- 3-(3-Chlorophenyl)-4'-fluoropropiophenone and similar compounds have been synthesized and analyzed for their molecular geometry and chemical reactivity. These studies focus on the synthesis process, spectroscopic analysis, and quantum chemical studies to understand the structural and reactive characteristics of such compounds (Satheeshkumar et al., 2017).
Crystallography and Molecular Structure:
- Research has been conducted on the crystal structure and molecular behavior of compounds closely related to this compound, highlighting the importance of understanding the physical and chemical properties of these substances at different conditions such as temperature and pressure (Oswald et al., 2005).
Biochemical Applications:
- Some studies have explored the antibacterial and antioxidant properties of compounds structurally related to this compound. These investigations provide insights into the potential biomedical applications of these chemical compounds (Arutyunyan et al., 2012).
Material Science and Catalysis:
- The chemical properties of this compound-like compounds are being studied for their applications in material science, including the formation of new polymers and as catalysts in chemical reactions (Kasturi & Damodaran, 1969).
Biocatalysis:
- Research involving Saccharomyces cerevisiae, a type of yeast, for the biocatalytic reduction of this compound demonstrates the intersection of chemistry and biology, indicating potential applications in biotechnological processes (이해룡 et al., 2011).
Mecanismo De Acción
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall activity .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Safety and Hazards
Direcciones Futuras
The future directions in the study of similar compounds involve exploring new mechanistic drug approaches and improving trial execution. For instance, the synthesis of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents is a promising direction .
Análisis Bioquímico
Biochemical Properties
3-(3-Chlorophenyl)-4’-fluoropropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 3-(3-Chlorophenyl)-4’-fluoropropiophenone is with the enzyme cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which cytochrome P450 is involved . Additionally, 3-(3-Chlorophenyl)-4’-fluoropropiophenone has been shown to bind to certain receptor proteins, altering their conformation and function .
Cellular Effects
The effects of 3-(3-Chlorophenyl)-4’-fluoropropiophenone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(3-Chlorophenyl)-4’-fluoropropiophenone has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-4’-fluoropropiophenone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, 3-(3-Chlorophenyl)-4’-fluoropropiophenone inhibits the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby increasing their levels in the synaptic cleft . This binding interaction can result in significant changes in neurotransmitter dynamics and associated physiological responses. Additionally, 3-(3-Chlorophenyl)-4’-fluoropropiophenone can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of 3-(3-Chlorophenyl)-4’-fluoropropiophenone in laboratory settings change over time, influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 3-(3-Chlorophenyl)-4’-fluoropropiophenone can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity . These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound results in significant changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-4’-fluoropropiophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse physiological responses . For instance, studies in rodent models have shown that high doses of 3-(3-Chlorophenyl)-4’-fluoropropiophenone can cause neurotoxicity, characterized by neuronal damage and behavioral changes . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
3-(3-Chlorophenyl)-4’-fluoropropiophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways includes its biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . This compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-4’-fluoropropiophenone within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, 3-(3-Chlorophenyl)-4’-fluoropropiophenone can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-4’-fluoropropiophenone is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, 3-(3-Chlorophenyl)-4’-fluoropropiophenone can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization . These targeting signals ensure that the compound exerts its effects in the appropriate cellular context, influencing specific biochemical pathways and processes.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRYLFLMFIUQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644429 | |
| Record name | 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-00-3 | |
| Record name | 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



